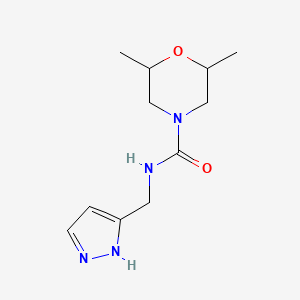![molecular formula C17H22FNO4 B7545048 ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate, also known as EFPA, is a chemical compound that has been studied for its potential applications in scientific research. EFPA is a derivative of the amino acid glycine and has been synthesized using various methods.
Scientific Research Applications
Ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging intracellular pH changes. This compound has also been studied for its potential as a drug delivery agent, as well as its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate is not fully understood, but it is believed to involve the inhibition of the enzyme glycine decarboxylase, which is involved in the metabolism of glycine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate in lab experiments is its potential as a fluorescent probe for imaging intracellular pH changes. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
For ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate include further studies on its potential as a drug delivery agent and its potential use in cancer treatment. This compound could also be studied for its potential as a therapeutic agent for other diseases, such as inflammation and oxidative stress-related diseases. Additionally, further studies could be conducted to improve the solubility and stability of this compound for use in lab experiments.
Conclusion
This compound is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries in drug delivery and cancer treatment.
Synthesis Methods
Ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate has been synthesized using various methods, including the reaction of glycine ethyl ester with 3-fluoro-4-methoxyphenylacetic acid, followed by the addition of isobutyl chloroformate and N,N-diisopropylethylamine. Other methods include the reaction of glycine ethyl ester with 3-fluoro-4-methoxyphenylacetic acid and isobutyl chloroformate, followed by the addition of diisopropylethylamine and acetic anhydride.
properties
IUPAC Name |
ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-5-23-17(21)11-19(12(2)3)16(20)9-7-13-6-8-15(22-4)14(18)10-13/h6-10,12H,5,11H2,1-4H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYFUVFANXGUNY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(C)C)C(=O)C=CC1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(C(C)C)C(=O)/C=C/C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)



![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)
![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)



![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)